Simetryn
CAS No.: 1014-70-6
Cat. No.: VC0001463
Molecular Formula: C8H15N5S
Molecular Weight: 213.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1014-70-6 |
---|---|
Molecular Formula | C8H15N5S |
Molecular Weight | 213.31 g/mol |
IUPAC Name | 2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) |
Standard InChI Key | MGLWZSOBALDPEK-UHFFFAOYSA-N |
SMILES | CCNC1=NC(=NC(=N1)SC)NCC |
Canonical SMILES | CCNC1=NC(=NC(=N1)SC)NCC |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Physical Properties of Simetryn
Structural Characteristics
Simetryn (CAS No. 1014-70-6) is a sulfur-containing triazine derivative characterized by a 1,3,5-triazine backbone substituted with ethylamino and methylthio groups. Its IUPAC name is N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, and it shares structural similarities with other triazine herbicides like atrazine and prometryn .
Physicochemical Data
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 213.3 g/mol | |
Melting Point | -93.9°C | |
Boiling Point | 65°C | |
Solubility in DMSO | ≥37 mg/mL (173.46 mM) | |
Log | 2.8 | |
Vapor Pressure | mmHg |
Simetryn exhibits moderate solubility in organic solvents like methanol and acetone but low solubility in water (82.5 mg/L at 20°C) . Its low vapor pressure and high soil adsorption coefficient () suggest limited volatility but significant mobility in aquatic environments .
Environmental Fate and Transport
Degradation Pathways
Simetryn undergoes both abiotic and biotic degradation. Hydrolysis is pH-dependent, with a half-life of 60 days in neutral conditions . Microbial degradation pathways involve oxidative cleavage of the methylthio group, yielding metabolites like methylsulfinyl and methylsulfonyl intermediates. Rhodococcus sp. FJ1117YT, for instance, metabolizes simetryn via successive oxidation and hydrolysis steps .
Persistence in Ecosystems
Ecotoxicological Impacts
Aquatic Organisms
Simetryn demonstrates high toxicity to algae and aquatic invertebrates:
Organism | EC₅₀/LC₅₀ | Effect | Source |
---|---|---|---|
Anabaena flos-aquae | 0.0098 mg/L | Growth inhibition | |
Daphnia magna | >50 mg/L | Mortality | |
Silurana tropicalis | 16.9–3.70 mg/L | Tadpole mortality |
Chronic exposure to sublethal concentrations disrupts metamorphosis in amphibians and reduces photosynthetic efficiency in algae, threatening aquatic food webs .
Human Health and Regulatory Considerations
Toxicity Profile
Simetryn is classified as a Category III toxin by the EPA, with acute oral values exceeding 750 mg/kg in rats . Chronic exposure risks include organ damage and reproductive harm, as indicated by Proposition 65 warnings . Notably, residues detected in rice and aquatic organisms highlight potential dietary exposure pathways .
Regulatory Status
Globally, simetryn’s use is regulated under frameworks like the U.S. EPA’s Environmental Fate Guidelines (40 CFR §158.2280), which mandate data on degradation products and environmental persistence . In Japan, ecological risk assessments (RQ >1) have prompted restrictions in regions with vulnerable aquatic ecosystems .
Degradation and Remediation Strategies
Microbial Bioremediation
Rhodococcus sp. FJ1117YT and Arthrobacter spp. degrade simetryn via enzymatic pathways involving trzN and atzB genes, achieving >99% removal in contaminated soils . Bioaugmentation with these strains enhances degradation rates by 40–60% in field trials, offering a sustainable remediation option .
Advanced Oxidation Processes
Pilot-scale studies using UV/H₂O₂ systems demonstrate 85–90% simetryn removal in wastewater, though cost-effectiveness remains a barrier for large-scale adoption .
Case Study: Kurose River, Japan
A 2016–2017 monitoring study detected simetryn in 58% of water samples (max concentration: 8.577 µg/L), exceeding ecological risk thresholds () . Accumulation in red algae (Audouinella sp.) and diatoms (Cocconeis placentula) underscores its bioavailability, though human health risks () were deemed negligible .
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